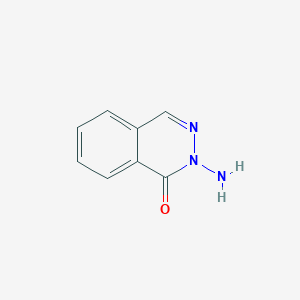
2-Aminophthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminophthalazin-1(2H)-one is a heterocyclic compound with a unique structure that includes both an amino group and a lactam ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization to form the desired compound. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminophthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazinones.
Applications De Recherche Scientifique
Drug Discovery
Recent studies have highlighted the potential of 2-aminophthalazin-1(2H)-one derivatives in drug discovery, particularly as inhibitors for various biological targets. For instance, a novel series of compounds incorporating the 1-aminophthalazine moiety has shown enhanced inhibitory activity against the complement component C1s, a serine protease involved in the immune response. Modifications to this scaffold have resulted in compounds that exhibit over 300-fold improvements in activity compared to earlier iterations, demonstrating the compound's versatility in medicinal chemistry .
Inhibitory Activity
The aminophthalazine derivatives have been evaluated for their inhibitory effects on phosphodiesterases (PDEs), particularly PDE-5 and PDE-10, which are implicated in chronic pain and neurodegenerative disorders. These derivatives also display anti-inflammatory properties by inhibiting p38 MAP kinase and anticancer activity through targeting Aurora-A kinase . This broad range of biological activities underscores the compound's potential as a therapeutic agent.
Ligand Properties
The this compound structure allows it to function as an N- and O-donor ligand, forming complexes with biologically significant metal ions such as copper and zinc. These complexes can be crucial for various biological processes and may enhance the pharmacological profile of the ligands . The ability to form stable metal complexes positions this compound as a valuable candidate in coordination chemistry.
Synthetic Approaches
The synthesis of this compound typically involves multicomponent reactions or palladium-catalyzed coupling methods. These synthetic strategies are essential for producing derivatives with varied functional groups that can enhance biological activity or improve pharmacokinetic properties .
Structure-Activity Relationship (SAR) Studies
SAR studies on aminophthalazine derivatives have revealed critical insights into how structural modifications affect biological activity. For instance, introducing fluorine at specific positions has been shown to improve membrane permeability while maintaining potent inhibitory effects against targeted enzymes . Such modifications are vital for optimizing drug candidates.
Case Studies
Mécanisme D'action
The mechanism by which 2-Aminophthalazin-1(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone: Similar in structure but lacks the amino group.
Phthalic Anhydride: A precursor in the synthesis of 2-Aminophthalazin-1(2H)-one.
Hydrazine Derivatives: Used in the synthesis and have similar reactivity.
Uniqueness
This compound is unique due to its combination of an amino group and a lactam ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-aminophthalazin-1-one |
InChI |
InChI=1S/C8H7N3O/c9-11-8(12)7-4-2-1-3-6(7)5-10-11/h1-5H,9H2 |
Clé InChI |
NBBPMHOSIZHWBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















